molecular formula C10H12BrNOS B8048712 (4-Bromothiophen-3-yl)(piperidin-1-yl)methanone

(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone

Cat. No.: B8048712
M. Wt: 274.18 g/mol
InChI Key: LGQCURXXNQRCSR-UHFFFAOYSA-N
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Description

(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone is a heterocyclic organic compound featuring a thiophene ring substituted with a bromine atom at the 4-position and a piperidinyl methanone group at the 3-position. This structure combines aromatic and alicyclic moieties, making it a molecule of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

(4-bromothiophen-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c11-9-7-14-6-8(9)10(13)12-4-2-1-3-5-12/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQCURXXNQRCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CSC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 4-bromothiophene-3-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The bromothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromothiophen-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors or enzymes, modulating their activity. The bromothiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Commercial Availability/Price (€) Applications References
(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone Thiophene 4-Bromo, 3-(piperidinyl methanone) 100 mg: €388; 1 g: €1,155 Research chemical
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazole 4-Bromophenyl, 4-fluorophenyl Not commercialized Crystallography studies
(2-Bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone Benzothiazin 2-Bromophenyl, sulfone, hydroxyl Not commercialized Structural analysis
(R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone Fused heterocycle Difluorocyclobutyl, imidazo-pyrrolo-pyrazine Patent-protected Pharmaceutical candidate

Table 2: Functional Group Impact on Properties

Functional Group Effect on Properties Example Compound
Bromothiophene Aromaticity, moderate electron withdrawal Target compound
Fluorophenyl Strong electron withdrawal, enhanced stability Pyrazole derivatives
Piperidinyl methanone Basicity, conformational flexibility Multiple derivatives
Sulfone (benzothiazin) Increased polarity, hydrogen bonding Benzothiazin derivative

Biological Activity

(4-Bromothiophen-3-yl)(piperidin-1-yl)methanone is a compound that combines a brominated thiophene ring with a piperidine moiety. Its structural features suggest potential for various biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The compound's structure includes:

  • Bromothiophene Ring : Enhances reactivity and lipophilicity, potentially influencing biological interactions.
  • Piperidine Moiety : Known for its role in various pharmacological activities, including anticancer properties.

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties. Thiophene derivatives are often noted for their effectiveness against a range of bacterial and fungal pathogens. The presence of the bromine atom in the thiophene ring may enhance this activity by improving the compound's interaction with microbial targets.

Anticancer Activity

Research indicates that piperidine-containing compounds exhibit significant anticancer potential. For instance, derivatives with similar structures have shown to inhibit cell proliferation in various cancer cell lines, including glioma cells. The mechanism often involves targeting specific oncogenes or pathways critical for cancer cell survival .

Case Study: Inhibition of Na+/K(+)-ATPase

A study involving related compounds found that (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone inhibited Na+/K(+)-ATPase activity and Ras oncogene activity in cancer cells, suggesting that similar mechanisms might be applicable to this compound .

Anti-inflammatory Activity

Certain oxadiazole-containing compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Given that this compound shares structural similarities with these compounds, it may also possess anti-inflammatory properties.

Table 1: Biological Activities of Related Compounds

Compound NameKey FeaturesBiological Activity
4-Bromothiophene DerivativeContains bromine and thiopheneAntimicrobial
Piperidine-based Anticancer AgentsPiperidine ring with various substituentsAnticancer
Oxadiazole DerivativesOxadiazole ring with diverse substituentsAnti-inflammatory

Table 2: Comparative Efficacy Against Cancer Cell Lines

CompoundCell Line TestedIC50 (μM)Mechanism of Action
12aGlioma~0.1Na+/K(+)-ATPase inhibition
12bGlioma~0.01Ras oncogene inhibition

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